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Compound of Interest

Compound Name: 1-Phenyl-2-butene

Cat. No.: B075058 Get Quote

Spectroscopic Analysis of 1-Phenyl-2-butene: A
Technical Guide
This guide provides a detailed interpretation of the spectroscopic data for 1-phenyl-2-butene,

catering to researchers, scientists, and professionals in drug development. It encompasses

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed

experimental protocols, and visual diagrams to illustrate key concepts and workflows.

Data Presentation
The spectroscopic data for (E)-1-phenyl-2-butene is summarized below. The data for the (Z)-

isomer is less commonly reported and may show slight variations, particularly in the NMR

spectra due to different spatial arrangements of the substituents around the double bond.

¹H NMR Data for (E)-1-Phenyl-2-butene
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Protons
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-4 (CH₃) ~1.7 Doublet ~6.0

H-1 (CH₂) ~3.3 Doublet ~6.0

H-2, H-3 (CH=CH) ~5.5 Multiplet -

Aromatic (C₆H₅) ~7.1-7.3 Multiplet -

Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

¹³C NMR Data for (E)-1-Phenyl-2-butene

Direct experimental ¹³C NMR data with assigned chemical shifts for 1-phenyl-2-butene is not

readily available in public databases. However, based on established principles of ¹³C NMR

spectroscopy and data from analogous compounds, the expected chemical shifts are

presented below.

Carbon
Expected Chemical Shift
(δ) ppm

Rationale

C-4 (CH₃) 15-20 Aliphatic methyl group.

C-1 (CH₂) 35-45 Benzylic methylene group.

C-2, C-3 (CH=CH) 120-140 Alkene carbons.

Aromatic (C₆H₅) 125-145

Aromatic carbons, with the

ipso-carbon being the most

deshielded.
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Vibration Mode

C-H (Aromatic) 3000-3100 Medium Stretching

C-H (Aliphatic) 2850-3000 Medium Stretching

C=C (Aromatic) 1450-1600 Medium to Weak Stretching

C=C (Alkene) ~1650 Weak Stretching

=C-H (Alkene) ~965 Strong
Out-of-plane bending

(trans)

C-H (Aromatic) 690-900 Strong Out-of-plane bending

m/z Relative Intensity Proposed Fragment

132 Moderate [M]⁺ (Molecular Ion)

117 High [M - CH₃]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
Sample Preparation: Dissolve 5-10 mg of 1-phenyl-2-butene in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an

internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0

ppm.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is

locked onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time

of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence to obtain singlets for each carbon. Due to the low natural abundance of ¹³C, a

larger number of scans is required compared to ¹H NMR. Typical parameters include a 30-

45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the

¹H NMR spectrum to determine the relative number of protons.

Sample Preparation (Neat Liquid): As 1-phenyl-2-butene is a liquid at room temperature,

the spectrum can be obtained as a thin film. Place one to two drops of the neat liquid

between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin,

uniform film.

Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR

spectrometer.

Data Acquisition: Record a background spectrum of the empty spectrometer. Then, acquire

the sample spectrum. The instrument will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum. Typically,

16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400

cm⁻¹.

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus

wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a gas chromatograph (GC-MS) for separation and purification before analysis. The

sample is vaporized in the ion source.

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This process ejects an electron from the molecule,

forming a radical cation known as the molecular ion ([M]⁺•).

Fragmentation: The high energy of the ionization process causes the molecular ion to be in a

highly excited state, leading to its fragmentation into smaller, charged fragments and neutral
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radicals or molecules.

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer

separates the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector records the abundance of each ion at a specific m/z

value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and

is called the base peak.
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Spectroscopic analysis workflow for 1-phenyl-2-butene.
Proposed fragmentation of 1-phenyl-2-butene in EI-MS.
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[https://www.benchchem.com/product/b075058#spectroscopic-data-interpretation-for-1-
phenyl-2-butene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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